Scaffold-Dependent Antichagasic Potency: Derivative Activity Compared to Crystal Violet
Derivatives synthesized from the (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid scaffold demonstrate significantly enhanced antichagasic potency compared to the clinical reference drug crystal violet [1]. The most potent derivative in the series, compound 6k, exhibited a pIC50 of 4.55 M, which is a 0.78 log unit improvement over crystal violet's pIC50 of 3.77 M, corresponding to an approximately 6-fold increase in potency.
| Evidence Dimension | Trypanocidal Activity (pIC50) |
|---|---|
| Target Compound Data | Derivative 6k: pIC50 = 4.55 M |
| Comparator Or Baseline | Crystal Violet: pIC50 = 3.77 M |
| Quantified Difference | 0.78 log unit improvement (approx. 6-fold increase in potency) |
| Conditions | In vitro assay against Trypanosoma cruzi epimastigotes |
Why This Matters
This data confirms the value of the scaffold for generating potent antichagasic leads, justifying its procurement for structure-activity relationship (SAR) campaigns over less effective pyrazole cores.
- [1] Vera-Divaio, M. A. F., et al. Synthesis, antichagasic in vitro evaluation, cytotoxicity assays, molecular modeling and SAR/QSAR studies of a 2-phenyl-3-(1-phenyl-1H-pyrazol-4-yl)-acrylic acid benzylidene-carbohydrazide series. Bioorg. Med. Chem. 17(1), 295-302 (2009). DOI: 10.1016/j.bmc.2008.10.085 View Source
